5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a chloro group, an oxan-4-yloxy group, and a carboxamide group linked to a pyrrol-1-yl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps. The starting materials include 5-chloro-6-hydroxypyridine-3-carboxylic acid, oxan-4-ol, and 2-(1H-pyrrol-1-yl)ethylamine. The synthetic route may involve the following steps:
Esterification: The hydroxyl group of 5-chloro-6-hydroxypyridine-3-carboxylic acid is esterified with oxan-4-ol under acidic conditions to form 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is then converted to an amide by reacting with 2-(1H-pyrrol-1-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrol ring can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the pyrrol ring.
Reduction: Amine derivatives of the carboxamide group.
Substitution: Substituted derivatives at the chloro position.
Scientific Research Applications
5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-(methoxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide
- 5-chloro-6-(ethoxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide
Uniqueness
5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be dissected into several functional components:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Chloro Group : Enhances biological activity and solubility.
- Oxan Group : Affects the compound's interaction with biological targets.
- Pyrrole Moiety : Known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in disease processes, particularly in cancer and metabolic disorders.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cell proliferation in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Anti-inflammatory Effects
Pyridine derivatives have also been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Research Findings
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound was evaluated for its cytotoxic effects. Results demonstrated a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
Case Study 2: Metabolic Disorders
Another investigation focused on the compound's impact on metabolic syndrome parameters in diabetic models. The results suggested improvements in insulin sensitivity and glucose metabolism, highlighting its potential role in diabetes management.
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-15-11-13(16(22)19-5-8-21-6-1-2-7-21)12-20-17(15)24-14-3-9-23-10-4-14/h1-2,6-7,11-12,14H,3-5,8-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBILTYLACCYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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